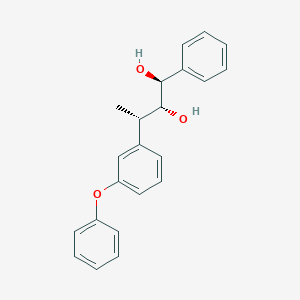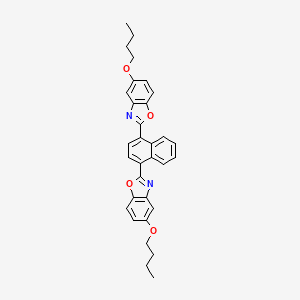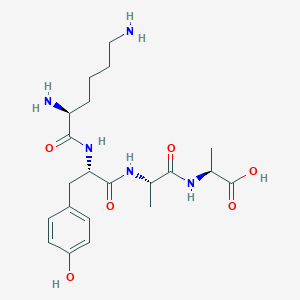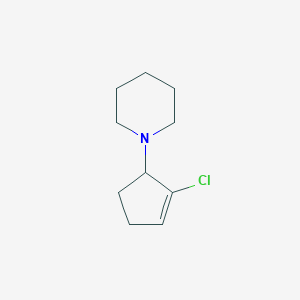
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol is an organic compound characterized by its complex structure, which includes phenyl and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol typically involves stereospecific reactions to ensure the correct configuration of the molecule. One common method involves the reaction of 1-acyl-alkyl derivatives under specific conditions to produce the desired compound . The process often requires high yields and precise control over reaction conditions to maintain the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process might include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The phenyl and phenoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Mechanism of Action
The mechanism by which (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol include other phenyl and phenoxyphenyl derivatives that share structural similarities. Examples include:
- (1R,2S,3R)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol
- (1S,2R,3S)-3-(4-phenoxyphenyl)-1-phenylbutane-1,2-diol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and phenoxyphenyl groups
Properties
CAS No. |
243861-00-9 |
|---|---|
Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol |
InChI |
InChI=1S/C22H22O3/c1-16(21(23)22(24)17-9-4-2-5-10-17)18-11-8-14-20(15-18)25-19-12-6-3-7-13-19/h2-16,21-24H,1H3/t16-,21+,22-/m0/s1 |
InChI Key |
AOPBLLPAGSNVDZ-USCONSEESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)[C@H]([C@H](C3=CC=CC=C3)O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(C(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)

![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)

![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)
